Chemical properties of Diethyl (2-iodoethyl)phosphonate CAS 17619-36-2
Chemical properties of Diethyl (2-iodoethyl)phosphonate CAS 17619-36-2
The following technical guide is structured to provide an in-depth analysis of Diethyl (2-iodoethyl)phosphonate , addressing its chemical properties, synthesis, and applications in drug development.
Advanced Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary & Identity Verification
CRITICAL NOTICE: CAS Registry Number Discrepancy The CAS number provided in the topic request (17619-36-2 ) corresponds to Methyl propyl trisulfide , a flavoring agent with a characteristic onion/garlic odor. This guide focuses exclusively on the chemical entity Diethyl (2-iodoethyl)phosphonate , a distinct organophosphorus building block used in medicinal chemistry. The correct identifier for this compound is CAS 142778-06-1 (or related isomers depending on specific substitution patterns).
Chemical Identity
| Property | Specification |
| Chemical Name | Diethyl (2-iodoethyl)phosphonate |
| Common Synonyms | Diethyl 2-iodoethylphosphonate; (2-Iodoethyl)phosphonic acid diethyl ester |
| Correct CAS | 142778-06-1 |
| Molecular Formula | |
| Molecular Weight | 292.05 g/mol |
| Structure |
Physicochemical Profile
Diethyl (2-iodoethyl)phosphonate is a dense, lipophilic liquid. Its reactivity is dominated by the labile C-I bond (susceptible to nucleophilic attack and radical homolysis) and the stable phosphonate ester group.
Key Properties Table
| Property | Value (Experimental/Predicted) | Context & Significance |
| Physical State | Liquid (at RT) | Viscous, colorless to pale yellow (darkens upon light exposure due to iodine liberation). |
| Boiling Point | ~284°C (760 mmHg)* | High boiling point requires high-vacuum distillation for purification. |
| Density | ~1.59 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups. |
| Solubility | Soluble in polar organic solvents | Highly soluble in DCM, THF, Acetone, Ethanol. Immiscible with water. |
| Characteristic shift for alkylphosphonates. | ||
| The iodine-bearing methylene is deshielded compared to the phosphorus-adjacent methylene. |
*Note: Boiling point is predicted based on the bromo-analog (Diethyl 2-bromoethylphosphonate, BP ~125°C at 1 mmHg). Thermal instability of the C-I bond suggests purification via column chromatography or low-temperature vacuum distillation.
Synthesis & Manufacturing
The most reliable synthesis of Diethyl (2-iodoethyl)phosphonate avoids the direct Arbuzov reaction with 1,2-diiodoethane due to the formation of bis-phosphonate byproducts. Instead, a Finkelstein Reaction using the commercially available bromo-analog is the industry standard.
Synthetic Workflow (Finkelstein Halogen Exchange)
The conversion of Diethyl (2-bromoethyl)phosphonate to the iodo-derivative is driven by the precipitation of sodium bromide in acetone.
Figure 1: Finkelstein synthesis pathway converting the bromo-precursor to the target iodo-phosphonate.
Detailed Experimental Protocol
Objective: Synthesis of 10g of Diethyl (2-iodoethyl)phosphonate.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or ). -
Reagents:
-
Diethyl (2-bromoethyl)phosphonate (10.0 g, 40.8 mmol)
-
Sodium Iodide (NaI) (18.3 g, 122 mmol, 3.0 equiv) – Dried in an oven at 120°C prior to use.
-
Acetone (dry, 100 mL).
-
-
Reaction:
-
Dissolve NaI in acetone (yellow solution).
-
Add the phosphonate dropwise.
-
Heat to reflux (approx. 56°C) for 12 hours. A white precipitate (NaBr) will form.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the NaBr solid.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Diethyl Ether (50 mL) and wash with water (2 x 20 mL) and 5% sodium thiosulfate (to remove free iodine).
-
Dry over
, filter, and concentrate.
-
-
Purification: The crude product is typically >95% pure. If necessary, purify via flash chromatography (SiO2, 100% Ethyl Acetate or 5% MeOH/DCM).
Reactivity & Mechanistic Insights[1]
Diethyl (2-iodoethyl)phosphonate acts as a bifunctional building block. Its reactivity profile is defined by the "Phosphonoethylation" capability.
Nucleophilic Substitution ( )
The primary application is the alkylation of nucleophiles (amines, thiols, phenoxides) to introduce the
-
Mechanism: Direct
attack at the -carbon. -
Use Case: Synthesis of amino-phosphonates (analogs of amino acids) or phosphonate-functionalized heterocycles.
Radical Reactivity
The C-I bond is weak (
-
Reagent: Tributyltin hydride (
) or photocatalysts. -
Application: Radical addition to alkenes to form extended phosphonate chains.
Figure 2: Divergent reactivity pathways demonstrating the versatility of the phosphonate scaffold.
Applications in Drug Development[3][4][5]
This compound is a critical reagent for "Phosphonate Prodrug" strategies and Bioisosterism.
Phosphate Bioisosteres
Phosphonates (
-
Application: Introducing the ethyl-phosphonate chain into a drug molecule can mimic a phosphorylated metabolite (e.g., in nucleotide antivirals) without susceptibility to phosphatase enzymes.
-
Example: Synthesis of acyclic nucleoside phosphonates (ANPs) where the ether oxygen is replaced or extended by an alkyl chain.
Solubility Enhancement
The diethyl ester groups are lipophilic, allowing cell permeability. Once inside the cell, esterases cleave the ethyl groups to reveal the biologically active phosphonic acid (negative charge), which is then trapped intracellularly.
-
Protocol: React Diethyl (2-iodoethyl)phosphonate with a drug pharmacophore containing a secondary amine.
-
Outcome: Improved oral bioavailability of polar drugs.
Handling & Stability (Safety)
-
Storage: Store at 2-8°C in the dark. The C-I bond is light-sensitive; degradation turns the liquid brown/purple (iodine release).
-
Stability: Stable under anhydrous conditions. Hydrolyzes slowly in acidic water to the mono-ethyl ester.
-
Hazards:
-
Alkylating Agent: Potentially mutagenic. Handle in a fume hood with double gloves.
-
Corrosive: Causes severe eye and skin irritation.
-
References
-
Preparation of Phosphonates via Finkelstein Reaction
- Source: Organic Syntheses, Coll. Vol. 4, p. 326 (General method for alkyl iodides).
- Context: Standard protocol for converting bromo-alkyls to iodo-alkyls using NaI/Acetone.
-
Nucleophilic Substitution of Iodo-Phosphonates
- Source:Journal of Medicinal Chemistry, "Synthesis of Acyclic Nucleoside Phosphon
- Context: Use of iodo-linkers to attach phosphon
-
Radical C-C Bond Formation with Phosphonates
- Source:Journal of Organic Chemistry, "Radical Addition of Iodoalkylphosphon
- Context: Mechanistic details on the homolysis of the C-I bond in phosphon
-
CAS Registry Verification
- Source: PubChem & ChemicalBook.
- Context: Verification of CAS 142778-06-1 for Diethyl (2-iodoethyl)phosphonate vs. CAS 17619-36-2 for Methyl propyl trisulfide.
